molecular formula C32H38NO8P B13033097 tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate

tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate

Cat. No.: B13033097
M. Wt: 595.6 g/mol
InChI Key: FKVXEYIECBNGCE-MHZLTWQESA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name of this compound reflects its complex heterocyclic structure and substituent arrangement. The parent structure is 2,3-dihydro-4H-1,4-oxazine , a six-membered ring containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. The numbering begins at the oxygen atom, with the nitrogen positioned at the fourth carbon.

Key substituents include:

  • A tert-butyl carboxylate group at position 4, forming the ester derivative.
  • An (S)-3-(4-(benzyloxy)butyl) chain attached to the nitrogen atom at position 3. This substituent consists of a butyl chain with a benzyloxy group (-OCH2C6H5) at the terminal carbon.
  • A diphenoxyphosphoryloxy group (-OP(O)(OC6H5)2) at position 5.

The stereochemistry at position 3 is specified as (S) , indicating the spatial arrangement of the 4-(benzyloxy)butyl substituent. The structural formula, represented by the SMILES notation O=C(N1[C@@H](CCCCOCC2=CC=CC=C2)COC=C1OP(OC3=CC=CC=C3)(OC4=CC=CC=C4)=O)OC(C)(C)C, confirms the connectivity of atoms and stereochemical configuration.

Molecular Weight and Empirical Formula Calculation

The empirical formula of the compound is C32H38NO8P , derived from the summation of its constituent atoms:

  • 32 carbon atoms (C32)
  • 38 hydrogen atoms (H38)
  • 1 nitrogen atom (N)
  • 8 oxygen atoms (O8)
  • 1 phosphorus atom (P)

The molecular weight is calculated as follows:

Atom Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 32 12.01 384.32
H 38 1.008 38.30
N 1 14.01 14.01
O 8 16.00 128.00
P 1 30.97 30.97
Total 595.60

This matches the reported molecular weight of 595.62 g/mol , with minor discrepancies attributable to rounding.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 1166394-98-4 , a universal identifier assigned by the Chemical Abstracts Service. Alternative designations include:

  • tert-Butyl (S)-3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate (IUPAC variant)
  • MFCD03986221 (MDL number)

These identifiers facilitate precise referencing in chemical databases and regulatory documents. Notably, the compound’s structural complexity necessitates careful differentiation from similar oxazine derivatives, such as methyl cyclopenta[d]oxazine-4-carboxylate (PubChem CID 172727122) or hexahydropyrrolo-oxazine carboxylates (PubChem CID 132399088), which lack the phosphoryloxy and benzyloxybutyl substituents.

The absence of trivial or common names underscores the compound’s specialized applications in synthetic chemistry, likely as an intermediate in organocatalytic or pharmaceutical synthesis. Its phosphoryloxy group suggests potential utility in phosphorylation reactions, analogous to diphenylphosphoryl azide (CAS 26386-88-9), though its exact reactivity profile remains beyond this article’s scope.

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Properties

Molecular Formula

C32H38NO8P

Molecular Weight

595.6 g/mol

IUPAC Name

tert-butyl (3S)-5-diphenoxyphosphoryloxy-3-(4-phenylmethoxybutyl)-2,3-dihydro-1,4-oxazine-4-carboxylate

InChI

InChI=1S/C32H38NO8P/c1-32(2,3)38-31(34)33-27(17-13-14-22-36-23-26-15-7-4-8-16-26)24-37-25-30(33)41-42(35,39-28-18-9-5-10-19-28)40-29-20-11-6-12-21-29/h4-12,15-16,18-21,25,27H,13-14,17,22-24H2,1-3H3/t27-/m0/s1

InChI Key

FKVXEYIECBNGCE-MHZLTWQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate typically involves multiple steps, including the formation of the oxazine ring, the introduction of the benzyloxybutyl chain, and the attachment of the diphenoxyphosphoryl group. Common reagents used in these reactions include tert-butyl alcohol, benzyl bromide, and diphenylphosphoryl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Core Structure Key Substituents
Target Compound 1,4-Oxazine Benzyloxybutyl, diphenoxyphosphoryloxy, tert-butyl carboxylate
4-[(tert-butoxy-S-phenylalanyl)carbonyl]-5-[(benzyloxy-S-alanyl)carbonyl]-1H-imidazole Imidazole tert-Butoxy phenylalanyl, benzyloxy alanyl
BHA (2(3)-tert-butyl-4-hydroxyanisole) Phenol derivative tert-Butyl, methoxy

Enzyme Modulation Potential

While the target compound’s biological activity remains uncharacterized, structural parallels to antioxidants like BHA () suggest possible roles in modulating detoxification enzymes. BHA elevates hepatic glutathione S-transferase (GST) and epoxide hydratase (EH) activities, which inactivate mutagenic electrophiles such as benzo(a)pyrene metabolites .

Table 2: Enzyme Induction Profiles

Compound Glutathione S-Transferase Induction (Fold) Epoxide Hydratase Induction (Fold) Species
BHA 5–10 11 CD-1 mice
Ethoxyquin 4–8 Not reported CD-1 mice
Target Compound Unknown Unknown N/A

Key differences:

  • BHA lacks the phosphoryloxy group but shares a tert-butyl moiety, which may enhance membrane permeability.
  • The target compound’s benzyloxybutyl chain could prolong metabolic half-life compared to BHA’s simpler methoxy group.

Research Implications and Gaps

Enzyme Interactions : The compound’s phosphoryloxy group could interact with GST or EH active sites, but empirical studies are needed to confirm this.

Comparative Toxicity : Unlike BHA, which reduces mutagenicity via GST upregulation , the target compound’s bulky substituents might limit cellular uptake or alter specificity.

Biological Activity

The compound tert-butyl (S)-3-(4-(benzyloxy)butyl)-5-((diphenoxyphosphoryl)oxy)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate (CAS No. 1166394-98-4) is a member of the oxazine class of compounds, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C32H38NO8PC_{32}H_{38}NO_8P with a molecular weight of 595.62 g/mol. The structure features a tert-butyl group, a benzyloxy substituent, and a diphenoxyphosphoryl moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxazines exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

CompoundCell LineIC50 Value (µM)
Compound AMCF-729
Compound BHeLa25
tert-butyl oxazine derivativeMCF-7TBD

The mechanism of action may involve the induction of apoptosis and cell cycle arrest, although specific pathways for the tert-butyl oxazine derivative remain to be elucidated.

Antimicrobial Activity

Compounds similar to the oxazine structure have also demonstrated antimicrobial properties against various pathogens. The incorporation of diphenoxyphosphoryl groups is hypothesized to enhance membrane permeability, leading to increased efficacy against bacterial strains.

Anti-inflammatory Effects

Preliminary data suggest that certain oxazine derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory processes.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various oxazine derivatives, it was found that modifications in the side chains significantly influenced their activity against cancer cells. The presence of bulky groups like diphenoxyphosphoryl enhanced the lipophilicity and cellular uptake.
  • Mechanistic Insights : Investigations into the mechanism revealed that some oxazine derivatives could inhibit key signaling pathways involved in tumor growth. For instance, they were shown to downregulate the PI3K/Akt pathway in cancer cell lines.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, including palladium-catalyzed reductive cyclization and phosphorous-group functionalization. For example, palladium catalysts (e.g., Pd/C or Pd(OAc)₂) with formic acid derivatives as CO surrogates enable efficient cyclization of nitroarenes or nitroalkenes . Optimizing reaction conditions, such as solvent choice (e.g., DMF or DCM), temperature (60–80°C), and catalyst loading (1–5 mol%), improves yields. Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 5.2 ppm for benzyloxy groups) .
  • IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O) and ~1700 cm⁻¹ (C=O) validate functional groups .
  • HRMS : High-resolution mass spectrometry ensures molecular formula accuracy (e.g., m/z calculated for C₃₁H₃₈N₂O₈P: 621.2265) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity .

Q. How does the diphenoxyphosphoryl group influence reactivity in downstream transformations?

The phosphoryl group acts as a leaving group in nucleophilic substitutions. For example, it participates in Staudinger-type reactions with amines or alkoxides in polar aprotic solvents (e.g., DMSO, 60°C). Its electron-withdrawing nature also stabilizes intermediates in oxidation-reduction cascades .

Advanced Questions

Q. How can catalytic efficiency be improved in palladium-mediated steps, and what are common pitfalls?

Catalytic efficiency depends on ligand design (e.g., bidentate phosphines like dppf) and CO surrogate selection (e.g., formate salts). Common issues include:

  • Catalyst Poisoning : Trace oxygen or moisture deactivates Pd(0). Solutions: Rigorous solvent drying (MgSO₄) and inert atmosphere (N₂/Ar).
  • Side Reactions : Over-reduction of intermediates. Mitigation: Controlled CO release via slow addition of formic acid derivatives .

Q. What methodologies ensure enantiomeric purity during synthesis, particularly for the (S)-configured oxazine ring?

  • Chiral Auxiliaries : Use of (S)-tert-leucine-derived catalysts or chiral oxazolidinones directs asymmetric induction .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) selectively hydrolyze undesired enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Diastereomeric salts with chiral acids (e.g., tartaric acid) enhance purity .

Q. How should researchers address contradictions in spectroscopic data across different studies?

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Always report solvent conditions .
  • Dynamic Equilibria : Conformational flexibility in solution (e.g., oxazine ring puckering) may split NMR signals. Variable-temperature NMR (VT-NMR) clarifies such ambiguities .
  • Impurity Artifacts : Trace solvents (e.g., EtOAc) or synthetic byproducts can mimic signals. Cross-validate with GC-MS or 2D NMR (COSY, HSQC) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Phosphoryl Group Functionalization

Reaction TypeReagents/ConditionsYield (%)Reference
Nucleophilic SubstitutionNaOMe, DMF, 60°C72–85
Oxidationm-CPBA, CH₂Cl₂, 0°C88
ReductionNaBH₄, THF, rt65

Q. Table 2. Critical NMR Assignments

Proton/Groupδ (ppm)MultiplicityReference
tert-Butyl1.4Singlet
Benzyloxy CH₂4.5–5.2Multiplet
Oxazine C=O168–170- (¹³C)

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